Methyl isothiocyanate, also known as methyl mustard or trapex, belongs to the class of organic compounds known as isothiocyanates. These are organic compounds containing the isothiocyanate group, an isocyanate analogue with the general formula RN=C=S. Methyl isothiocyanate exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Methyl isothiocyanate has been primarily detected in feces. Within the cell, methyl isothiocyanate is primarily located in the cytoplasm. Methyl isothiocyanate is a horseradish, mustard, and pungent tasting compound that can be found in horseradish. This makes methyl isothiocyanate a potential biomarker for the consumption of this food product. Methyl isothiocyanate is a potentially toxic compound.
Methyl isothiocyanate is an isothiocyanate having a methyl group attached to the nitrogen. It is also the active nematicide of the pronematicide metam-sodium. It has a role as a fumigant, a nematicide and a lachrymator.
Methyl isothiocyanate
CAS No.: 556-61-6
Cat. No.: VC21145086
Molecular Formula: C2H3NS
Molecular Weight: 73.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 556-61-6 |
|---|---|
| Molecular Formula | C2H3NS |
| Molecular Weight | 73.12 g/mol |
| IUPAC Name | methylimino(sulfanylidene)methane |
| Standard InChI | InChI=1S/C2H3NS/c1-3-2-4/h1H3 |
| Standard InChI Key | LGDSHSYDSCRFAB-UHFFFAOYSA-N |
| SMILES | CN=C=S |
| Canonical SMILES | CN=C=S |
| Boiling Point | 246 °F at 760 mm Hg (EPA, 1998) 119.0 °C 119 °C |
| Colorform | Colorless crystals Solid at room temperature but sublimes directly to a gas. |
| Flash Point | 95 °F (35 °C) (closed cup). /MITC-Fume/ |
| Melting Point | 95 to 97 °F (EPA, 1998) 36.0 °C Mp 36 ° 36 °C 36°C |
Introduction
Chemical Properties and Structure
Methyl isothiocyanate consists of a methyl group attached to an isothiocyanate functional group (N=C=S). Its molecular formula is CH₃N=C=S, and it exhibits several distinctive physical and chemical properties that influence its behavior and applications.
Physical Properties
Methyl isothiocyanate appears as a colorless to pale yellow, low-melting solid with a pungent, mustard-like odor. Its physical state can vary depending on ambient temperature, as it has a relatively low melting point .
Table 1: Physical Properties of Methyl Isothiocyanate
| Property | Value |
|---|---|
| Melting point | 30-34°C |
| Boiling point | 117-118°C |
| Density | 1.069 g/mL at 25°C |
| Vapor pressure | 21 mm Hg (20°C) |
| Refractive index | nD37 1.5258 |
| Flash point | 90°F |
| Water solubility | 7.6 g/L |
| LogP | 1.3 at 20°C |
| Form | Low melting solid |
| Color | White to pale yellow |
| Odor | Pungent, mustard-like, horseradish |
The compound displays slight solubility in water (7.6 g/L) and exhibits moisture sensitivity, which affects its stability and handling requirements .
Chemical Characteristics
Methyl isothiocyanate is characterized by high reactivity, particularly with nucleophiles. The N=C=S functional group contains an electrophilic carbon atom that readily reacts with nucleophilic components, including biological molecules containing sulfhydryl groups. This reactivity underlies both its toxicity and its utility in various chemical syntheses .
Synthesis and Production
Industrial Production Methods
Methyl isothiocyanate is produced industrially through two primary routes. Annual production in 1993 was estimated at approximately 4,000 tonnes, highlighting its significant industrial importance .
Thermal Rearrangement
The main production method involves the thermal rearrangement of methyl thiocyanate:
CH₃S−C≡N → CH₃N=C=S
This conversion represents an important industrial process that allows for large-scale production of methyl isothiocyanate .
Reaction with Carbon Disulfide
A second production route involves the reaction of methylamine with carbon disulfide, followed by oxidation of the resulting dithiocarbamate using hydrogen peroxide. This method provides an alternative synthetic pathway that is particularly useful for laboratory-scale preparations .
Natural Occurrence
Methyl isothiocyanate forms naturally through the enzymatic degradation of glucocapparin, a modified sugar (glucoside) found in capers. This natural formation process represents an interesting bioconversion route that parallels industrial synthetic methods .
Chemical Reactions
Reactions with Nucleophiles
A characteristic reaction of methyl isothiocyanate is its interaction with amines to form methyl thioureas:
CH₃NCS + R₂NH → R₂NC(S)NHCH₃
This reaction exemplifies the compound's reactivity with nucleophiles, which is a defining feature of isothiocyanates generally .
Reactivity Profile
Methyl isothiocyanate is incompatible with many classes of compounds, reacting exothermically to release toxic gases. It shows particular reactivity with:
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Amines
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Aldehydes
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Alcohols
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Alkali metals
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Ketones
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Mercaptans
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Strong oxidizers
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Hydrides
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Phenols
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Peroxides
Additionally, acids and bases can initiate polymerization reactions in methyl isothiocyanate. It also reacts with water to form carbon dioxide and methylamine gases, which contributes to its environmental degradation pathways .
Applications and Uses
Agricultural Applications
Solutions of methyl isothiocyanate are widely used in agriculture as soil fumigants, primarily for protection against fungi and nematodes. It represents an important tool in agricultural pest management systems .
Herbicide Production
Methyl isothiocyanate serves as a building block for the synthesis of 1,3,4-thiadiazoles, which are heterocyclic compounds used as herbicides. Commercial products derived from this pathway include "Spike," "Ustilan," and "Erbotan," demonstrating the compound's importance in herbicide development .
Pharmaceutical Precursor
Well-known pharmaceuticals prepared using methyl isothiocyanate include:
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Ranitidine (Zantac)
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Cimetidine (Tagamet)
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Suritozole
These pharmaceutical applications highlight the compound's versatility as a chemical building block for therapeutic agents .
Environmental Behavior and Degradation
Degradation Pathways
Methyl isothiocyanate is unstable and reactive in environmental settings. It undergoes several degradation processes that affect its persistence and environmental fate .
Hydrolysis
The compound undergoes hydrolysis in aqueous environments, with pH-dependent rates. DT₅₀ values (time for 50% degradation) for hydrolysis were reported as 85, 490, and 110 hours at pH 5, 7, and 9, respectively. This indicates that methyl isothiocyanate is most stable in neutral conditions and degrades more rapidly in acidic or basic environments .
Photolysis
In the gas phase, methyl isothiocyanate undergoes photolysis with a half-life of approximately 10 hours under irradiation from a xenon arc lamp, and slightly more than one day under late summer sunlight conditions in Nevada, USA. This photodegradation rate is significantly faster than observed in aqueous solutions, where rates were 20 times slower .
Products of photolysis include:
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Methyl isocyanide
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Sulfur dioxide
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Hydrogen sulfide
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N-methylformamide
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Methylamine
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Carbonyl sulfide
Initially, methyl isocyanide is the main product, which subsequently yields methyl isocyanate .
Accelerated Degradation
Research has demonstrated that the degradation of methyl isothiocyanate in soil can be accelerated through various methods. The addition of composted king mushroom (CKM) to soil at rates of 1.0%, 2.5%, and 5.0% significantly increased degradation rates at various temperatures .
Half-life values for soil amended with 5.0% CKM at different temperatures were:
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2.2 days at 20°C
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0.8 days at 30°C
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0.3 days at 40°C
Compared to unamended soil at 20°C, the degradation rate increased 17 times when soil was amended with 5.0% CKM at 40°C, indicating a synergistic effect between amendment and temperature .
Soil Fumigation Research
Concentration, Distribution, and Persistence
Research on methyl isothiocyanate as a soil fumigant has provided valuable insights into its behavior in agricultural settings. Studies have examined the effects of different post-application practices on its concentration, distribution, and persistence in soil .
Effects of Post-Application Practices
The concentration of methyl isothiocyanate varies significantly depending on post-application practices. In a study comparing tarp treatment (tilling, rolling) with water-seal treatment, different patterns of concentration were observed across experimental runs .
Concentration Variations
In 2022 research, methyl isothiocyanate concentration was 3.6 times higher in tarp treatments than in water-seal treatments from 2 to 120 hours after application (HAA), with no differences observed at later sampling times (168 and 240 HAA). In contrast, 2023 experiments showed higher concentrations in water-seal treatments at certain time points (2, 9, 16, and 168 HAA) compared to tarp treatments .
Soil Depth Distribution
The distribution of methyl isothiocyanate across soil depths varied between treatments and experimental years .
In the tarp treatment, methyl isothiocyanate was primarily concentrated in:
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The top 15 cm of soil in 2022 (accounting for 80% of total concentration)
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The top 8 cm in 2023 (accounting for 52.4% of total concentration)
For the water-seal treatment, highest concentrations were detected in:
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The top 12 cm of soil in 2022 (accounting for 76% of total concentration)
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The soil depth of 4.1 to 8.0 cm in 2023 (accounting for 28% of total concentration)
Toxicology and Health Effects
Mechanism of Action
Methyl isothiocyanate stimulates chemesthesis, the activation of receptors associated with sensations of pain, touch, or thermal perception, through activation of transient receptor potential (TRPA1) ion channels. The compound's electrophilic carbon atom reacts with nucleophilic components, such as cysteine residues in TRPA1 channels that are highly sensitive and serve as a warning mechanism to prevent tissue damage .
Methyl isothiocyanate can form a reversible covalent bond with receptors to stimulate a reaction instead of acting directly through tissue damage. This mechanism explains its strong irritant properties, particularly on eye and respiratory tissues .
Acute Health Effects
Methyl isothiocyanate can cause various acute health effects upon exposure, including:
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Irritation of eyes, skin, and respiratory tract
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Burning of eyes, nose, and/or throat
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Coughing, wheezing, and shortness of breath
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Nausea, vomiting, and abdominal pain
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Headache, dizziness, depression, and irritability
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Seizures and potential loss of consciousness in severe cases
Human exposure incidents have documented these effects. In one incident in California, individuals exposed to levels of methyl isothiocyanate estimated at 0.5 to 1.0 ppm (one-hour time-weighted average) experienced symptoms including:
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Nearly 80% had eye or upper respiratory irritation
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Approximately 60% experienced non-specific systemic symptoms (headache, nausea, dizziness, etc.)
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16% developed other respiratory complaints, including dyspnea, cough, and/or exacerbation of pre-existing asthma
Toxicity Thresholds
Research has established several important toxicity thresholds for methyl isothiocyanate:
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Toxicology Excellence for Risk Assessment (TERA, 2007) estimated a health protective concentration for a 4-hour exposure as 0.2 ppm
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Ocular irritation appears to be the most sensitive endpoint for acute exposure, occurring at lower concentrations than respiratory effects
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Animal studies detected ocular mucosa discomfort in cats at exposure levels as low as 0.035 ppm for 4 hours
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Human studies identified a no observable effect level (NOEL) of 220 ppb for eye irritation during an eight-hour exposure
Chronic Health Effects
Long-term toxicity studies have identified several effects of prolonged methyl isothiocyanate exposure:
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Decreased feed consumption and body weight in dogs (lowest-observed-adverse-effect level or LOAEL of 2 mg/kg-day)
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Decreased water consumption and body weight in rats (LOAEL of 2.1 mg/kg-day) and mice (LOAEL of 9.82 mg/kg-day)
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Blood and liver effects observed in mice and dogs at higher doses
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